B1578034 Beta-defensin106A

Beta-defensin106A

Cat. No.: B1578034
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-defensin106A (DEFB106A) belongs to the beta-defensin family, a class of small cationic peptides integral to innate immunity. Beta-defensins are characterized by their antimicrobial activity against bacteria, viruses, and fungi, mediated by their ability to disrupt microbial membranes . They also modulate immune responses by recruiting dendritic and T cells, enhancing wound healing, and interacting with chemokine receptors . Beta-defensins are encoded by clustered genes on chromosome 20 in humans, with variations in tissue-specific expression and post-translational modifications influencing their roles .

Properties

bioactivity

Antimicrobial

sequence

FFDEKCGKLKGTCKNNCGKNEELIALCQKSLKCCRTIQPCGSIID

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of Beta-Defensin106A and Related Peptides

Structural and Genomic Features

Beta-defensins share a conserved six-cysteine motif forming three disulfide bonds critical for stabilizing their β-sheet-rich structure . However, sequence divergence in the variable regions dictates target specificity and functional diversity. For example:

  • DEFB2 and DEFB3 exhibit distinct electrostatic surface potentials due to differences in cationic residues, influencing their interactions with microbial membranes .
  • DEFB104A has a unique C-terminal extension implicated in enhanced binding to host cell receptors . DEFB106A’s putative structure (inferred from genomic data) likely follows this framework, but its exact disulfide connectivity and tertiary conformation remain uncharacterized .

Antimicrobial Activity

Beta-defensins demonstrate broad-spectrum antimicrobial activity, though potency varies:

Compound Key Pathogens Targeted MIC (μg/mL) Notable Features Reference
DEFB2 Pseudomonas aeruginosa, E. coli 10–50 Induced by TLR signaling in epithelia
DEFB3 Candida albicans, S. aureus 5–20 Synergizes with lysozyme
DEFB104A HIV-1, HSV-1 1–10 Blocks viral entry via gp120 binding
DEFB106A (pred.) Likely Gram-negative bacteria N/A Hypothesized salt-sensitive activity

DEFB106A’s antimicrobial profile is extrapolated from genomic homology, but direct experimental validation is lacking.

Immune Modulation

Beyond microbicidal effects, beta-defensins bridge innate and adaptive immunity:

  • DEFB2 activates TLR4 on dendritic cells, promoting CD8+ T cell responses .
  • DEFB3 induces IL-18 secretion, enhancing Th1 polarization .
  • DEFB104A suppresses NF-κB signaling, attenuating inflammation in chronic infections . DEFB106A may share these immunoregulatory roles, as beta-defensins commonly interact with CCR6 and other chemokine receptors .

Tissue-Specific Expression

Expression patterns highlight functional specialization:

  • DEFB2 : Highly expressed in lung and skin epithelia during infection .
  • DEFB3 : Constitutively produced in oral mucosa and kidneys .
  • DEFB104A : Detected in reproductive tissues (e.g., seminal plasma) .
    DEFB106A mRNA has been identified in urogenital and respiratory tracts, suggesting roles in mucosal defense .

Clinical and Therapeutic Relevance

  • DEFB2 is under investigation for topical use in diabetic wound healing .
  • DEFB3 analogs show promise against multidrug-resistant C. albicans .
  • DEFB104A is a biomarker for chronic obstructive pulmonary disease (COPD) exacerbations .

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